(3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that features a thiazole ring fused with an isoindole structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of (3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves multiple steps, typically starting with the preparation of the thiazole and isoindole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoindole rings, leading to the formation of a wide range of derivatives. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents
Scientific Research Applications
(3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds to (3R)-N-{(2S)-1-[(furan-2-ylmethyl)amino]-1-oxo-3-phenylpropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide include other thiazole and isoindole derivatives. These compounds may share similar biological activities but differ in their chemical structure and specific properties. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C27H27N3O4S/c1-27(2)22(30-25(33)19-12-6-7-13-20(19)26(30)35-27)24(32)29-21(15-17-9-4-3-5-10-17)23(31)28-16-18-11-8-14-34-18/h3-14,21-22,26H,15-16H2,1-2H3,(H,28,31)(H,29,32)/t21-,22+,26?/m0/s1 |
InChI Key |
PWRKYRJHWYPCPQ-SMWUWQHRSA-N |
Isomeric SMILES |
CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C |
SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C |
Canonical SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.